4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
Description
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core linked to a 2-phenylindole moiety via an azo (-N=N-) group and further substituted with a pyrimidinyl group. The 2-phenylindole scaffold is notable for its prevalence in bioactive molecules, particularly in antimicrobial and enzyme-inhibitory agents . The pyrimidinyl substituent introduces heterocyclic diversity, which may influence binding affinity in therapeutic targets such as kinases or microbial proteins.
Properties
CAS No. |
88151-91-1 |
|---|---|
Molecular Formula |
C24H18N6O2S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[(2-phenyl-1H-indol-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H18N6O2S/c31-33(32,30-24-25-15-6-16-26-24)19-13-11-18(12-14-19)28-29-23-20-9-4-5-10-21(20)27-22(23)17-7-2-1-3-8-17/h1-16,27H,(H,25,26,30) |
InChI Key |
WMRVEYZSCYAQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with a diazonium salt derived from aniline. This step introduces the azo group (-N=N-) into the molecule.
Sulfonamide Formation: The final step involves the reaction of the azo-indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrimidine rings.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features to 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing indole and sulfonamide groups have been evaluated for their effectiveness against various cancer cell lines. A notable study demonstrated that certain indole-based compounds showed promising activity against human colorectal carcinoma cells (HCT116), with IC50 values indicating their potency compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been extensively studied. The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results showed that specific derivatives exhibited significant antimicrobial activity, suggesting that the incorporation of the sulfonamide group enhances the antibacterial properties of these compounds .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide:
- Anticancer Screening : A study involving the synthesis and testing of indole derivatives showed that modifications to the indole structure could enhance anticancer activity significantly, leading to further exploration of this class for cancer therapy .
- Antimicrobial Evaluations : Investigations into thiazole and thiadiazole derivatives revealed that structural modifications could lead to increased antimicrobial potency, paralleling findings from studies on sulfonamide derivatives .
Mechanism of Action
The mechanism of action of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of azo, sulfonamide, indole, and pyrimidinyl groups. Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide and Analogous Compounds
Biological Activity
The compound 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a novel azo compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an azo linkage and a sulfonamide group, which are both known to influence biological activity.
Anticancer Activity
Recent studies have demonstrated that similar compounds with azo linkages exhibit significant anticancer properties. For instance, compounds with indole and sulfonamide functionalities have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This is similar to the action of known chemotherapeutic agents like combretastatin A-4 (CA-4) .
- In Vitro Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-((2-Phenyl-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide | MCF7 | 0.25 |
| HT-29 | 0.30 | |
| M21 | 0.28 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that azo compounds can exhibit antibacterial properties against various strains.
- Study Findings :
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a murine model bearing human tumor xenografts. The results indicated a substantial reduction in tumor volume compared to controls, supporting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties where the compound was tested against clinical isolates of resistant bacterial strains. The findings revealed that it maintained effectiveness even against multi-drug resistant strains, highlighting its therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
